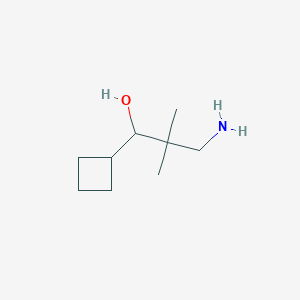
(4-Methylphenyl)-triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)-triphenylphosphonium bromide is an organophosphorus compound that features a phosphonium cation with three phenyl groups and one 4-methylphenyl group, paired with a bromide anion. This compound is of interest due to its applications in organic synthesis and its role as a phase-transfer catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction is carried out in an organic solvent such as toluene or dichloromethane, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Ph3P+4-Methylbenzyl Br→(4-Methylphenyl)-triphenylphosphonium bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methylphenyl)-triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The phosphonium center can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide, cyanide, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids, can oxidize the phosphonium center.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation typically yields phosphine oxides.
Wissenschaftliche Forschungsanwendungen
(4-Methylphenyl)-triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential role in biological systems, particularly in the study of phosphonium salts’ interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems due to its ability to cross cell membranes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties enhance reaction efficiency.
Wirkmechanismus
The mechanism of action of (4-Methylphenyl)-triphenylphosphonium bromide primarily involves its role as a phase-transfer catalyst. The phosphonium cation facilitates the transfer of anions from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and yield by increasing the availability of reactants in the organic phase.
Molecular Targets and Pathways: In biological systems, phosphonium salts are known to target mitochondria due to their positive charge, which allows them to accumulate in the negatively charged mitochondrial matrix. This property is exploited in the design of mitochondria-targeted drugs and probes.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphonium bromide: Lacks the 4-methyl group, making it less hydrophobic and potentially less effective in certain applications.
(4-Methylphenyl)-diphenylphosphonium bromide: Contains one less phenyl group, which may affect its catalytic properties and solubility.
Uniqueness: (4-Methylphenyl)-triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which enhances its hydrophobicity and potentially its ability to interact with organic substrates. This makes it particularly effective as a phase-transfer catalyst and in applications requiring membrane permeability.
Eigenschaften
CAS-Nummer |
6031-78-3 |
|---|---|
Molekularformel |
C25H22BrP |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
(4-methylphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H22P.BrH/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YDIADJZNZNNADU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B13148465.png)

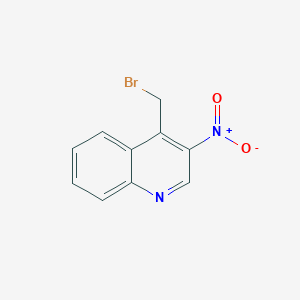
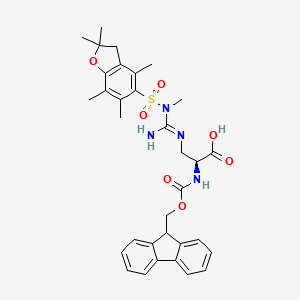
![5-Methylbenzo[b]thiophen-3-amine](/img/structure/B13148478.png)
![1,5-Dihexyl-3,7-dihydropyrrolo[2,3-f]indole-2,6-dione](/img/structure/B13148494.png)
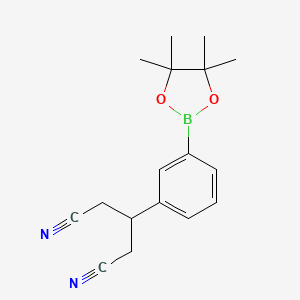

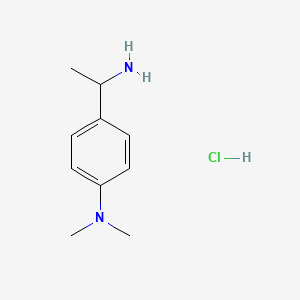
![9-Benzyl-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13148505.png)
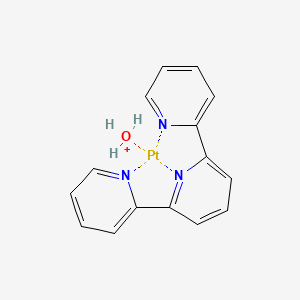
![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)

